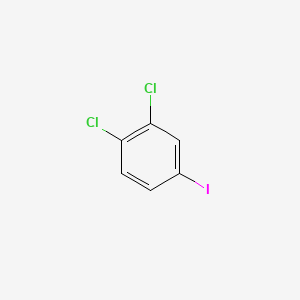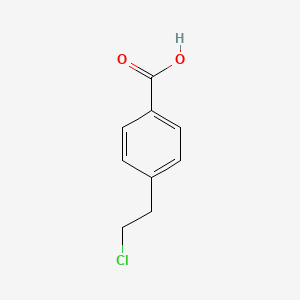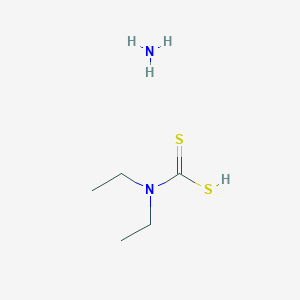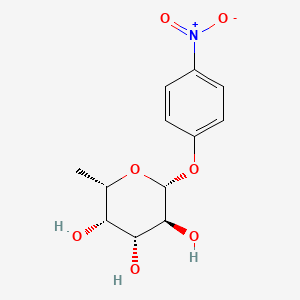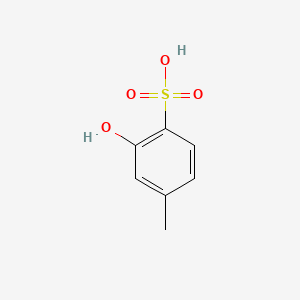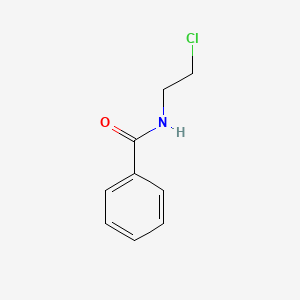
N-(2-Chloroethyl)benzamide
Vue d'ensemble
Description
N-(2-Chloroethyl)benzamide is a chemical compound with the molecular formula C9H10ClNO . Its molecular weight is 183.63 . It is also known by other names such as Benzamide, N-(2-chloroethyl)- .
Molecular Structure Analysis
The molecular structure of N-(2-Chloroethyl)benzamide can be viewed using Java or Javascript . The InChI code for the compound is 1S/C9H10ClNO/c10-6-7-11-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) .Physical And Chemical Properties Analysis
N-(2-Chloroethyl)benzamide is an off-white to beige crystalline powder . It has a melting point of 103-106°C .Applications De Recherche Scientifique
Melanoma Cytotoxicity
N-(2-Chloroethyl)benzamide derivatives have shown potential in targeted drug delivery for melanoma treatment. A study by Wolf et al. (2004) found that benzamide derivatives conjugated with alkylating cytostatics displayed increased toxicity against B16 melanoma and SK-MEL-28 cells compared to chlorambucil alone. This suggests enhanced efficacy for targeted melanoma therapy.
Biological Activity Against Microbial Strains
Benzamide derivatives exhibit notable biological activity against various microbial strains. Imramovský et al. (2011) studied 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, finding activities comparable or higher than standard drugs like isoniazid and fluconazole against mycobacterial, bacterial, and fungal strains [Imramovský et al., 2011].
Synthetic Applications
The synthetic utility of N-(2-Chloroethyl)benzamide and related compounds is significant. Barluenga et al. (1989) reported the synthesis of N-lithio-N-(2-lithioethyl)- and N-lithio-N-(3-lithiopropyl)-benzamide, useful for producing various functionalized benzamides [Barluenga et al., 1989].
Herbicidal Activity
Benzamides, including N-(2-Chloroethyl)benzamide derivatives, have been explored for their herbicidal properties. Viste et al. (1970) described N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide as a representative of benzamides with herbicidal activity against various grasses [Viste et al., 1970].
Potential in Antiarrhythmic Therapy
Benzamides with specific structural characteristics have shown potential in antiarrhythmic therapy. Banitt et al. (1977) reported on benzamides with trifluoroethoxy ring substituents and heterocyclic amide side chains that demonstrated oral antiarrhythmic activity in mice [Banitt et al., 1977].
Neuroleptic Activity
Benzamides, including N-(2-Chloroethyl)benzamide derivatives, have been synthesized and evaluated for neuroleptic activity. Iwanami et al. (1981) designed and synthesized benzamides of N,N-disubstituted ethylenediamines, showing inhibitory effects on apomorphine-induced stereotyped behavior in rats [Iwanami et al., 1981].
Anticonvulsant Properties
The anticonvulsant properties of benzamides have been a subject of investigation. Afolabi et al. (2012) synthesized N-(2,6-diisopropylphenyl) benzamides and screened them for anticonvulsant activity, finding some derivatives with significant efficacy [Afolabi et al., 2012].
Radiolabeling for Imaging
N-(2-Chloroethyl)benzamide derivatives have been used in radiolabeling for imaging purposes. Tsopelas (1999) described the successful radiolabeling of 4-iodo-N-(2-morpholinoethyl)benzamide with NA123I and NA125I, optimizing conditions for potential use in diagnostic imaging [Tsopelas, 1999].
Anti-inflammatory Properties
Benzamides, including N-(2-Chloroethyl)benzamide derivatives, have been explored for their anti-inflammatory properties. Robert et al. (1994) synthesized benzamides I, phenylalkanamides II, and cinnamamides III, finding significant anti-inflammatory activity in some derivatives [Robert et al., 1994].
Antispasmodic and Antihypoxic Properties
The potential of benzamides in treating spasmodic and hypoxic conditions has been studied. Bakibaev et al. (1994) synthesized a series of benzamides and evaluated their toxicity, antispasmodic, and antihypoxic activity [Bakibaev et al., 1994].
Antibacterial Activity
The antibacterial activity of benzamide derivatives has been investigated. Adam et al. (2016) synthesized and characterized 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide, showing activity against gram-positive and gram-negative bacteria [Adam et al., 2016].
Safety And Hazards
Propriétés
IUPAC Name |
N-(2-chloroethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-6-7-11-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQJUYCGPLFWQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70180984 | |
| Record name | N-(2-Chloroethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloroethyl)benzamide | |
CAS RN |
26385-07-9 | |
| Record name | N-(2-Chloroethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26385-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Chloroethyl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026385079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 26385-07-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520281 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Chloroethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-chloroethyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.296 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-CHLOROETHYL)BENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJW6HN933G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



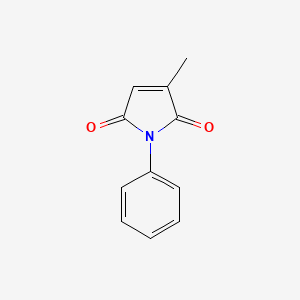
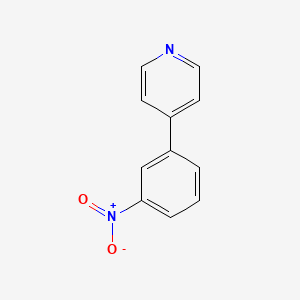
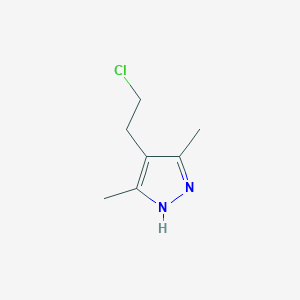
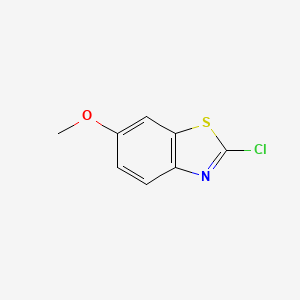
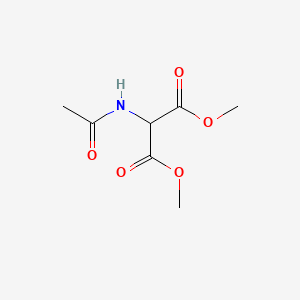
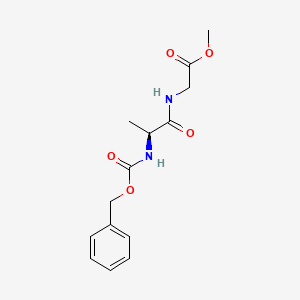
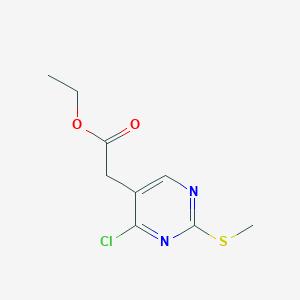
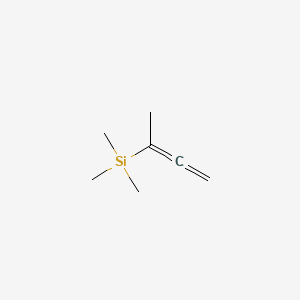
![2-Methylnaphth[2,1-d]oxazole](/img/structure/B1582312.png)
